molecular formula C11H8N4O5 B14908681 (1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-(4-nitrophenyl)hydrazine CAS No. 965-53-7

(1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-(4-nitrophenyl)hydrazine

Cat. No.: B14908681
CAS No.: 965-53-7
M. Wt: 276.20 g/mol
InChI Key: SHXJVWKWHUUTFC-KPKJPENVSA-N
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Description

5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a nitrofuran ring and a hydrazone linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone typically involves the reaction of 5-nitro-2-furaldehyde with 4-nitrophenylhydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of 5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone involves its interaction with biological molecules. The nitrofuran ring can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The hydrazone linkage can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-furaldehyde semicarbazone
  • 5-Nitro-2-thiophenecarboxaldehyde
  • 2-Nitrobenzaldehyde
  • 3-Nitrobenzaldehyde

Uniqueness

5-Nitro-2-furaldehyde (4-nitrophenyl)hydrazone is unique due to its combination of a nitrofuran ring and a hydrazone linkage, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

965-53-7

Molecular Formula

C11H8N4O5

Molecular Weight

276.20 g/mol

IUPAC Name

4-nitro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]aniline

InChI

InChI=1S/C11H8N4O5/c16-14(17)9-3-1-8(2-4-9)13-12-7-10-5-6-11(20-10)15(18)19/h1-7,13H/b12-7+

InChI Key

SHXJVWKWHUUTFC-KPKJPENVSA-N

Isomeric SMILES

C1=CC(=CC=C1N/N=C/C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NN=CC2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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